Phenyl[4-(prop-1-en-2-yl)phenyl]methanone
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Overview
Description
Phenyl[4-(prop-1-en-2-yl)phenyl]methanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a phenyl group attached to a methanone moiety, with a prop-1-en-2-yl substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl[4-(prop-1-en-2-yl)phenyl]methanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Another method involves the use of zeolite-catalyzed isomerization of phenyl propylene oxide .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Phenyl[4-(prop-1-en-2-yl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Phenyl[4-(prop-1-en-2-yl)phenyl]methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmacophore in drug development.
Industry: It serves as an intermediate in the production of various fine chemicals and materials.
Mechanism of Action
The mechanism of action of Phenyl[4-(prop-1-en-2-yl)phenyl]methanone involves its interaction with specific molecular targets. When appended to a ligand or pharmacophore through its functional groups, the compound can undergo UV light-induced covalent modification of biological targets. This allows for downstream applications via the alkyne tag, making it a valuable tool in chemical biology experiments .
Comparison with Similar Compounds
Phenylacetone: An organic compound with a similar phenyl group but different functional groups.
(4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: Used for chemical probe synthesis with a light-activated benzophenone, alkyne tag, and amine synthetic handle.
Properties
CAS No. |
103384-71-0 |
---|---|
Molecular Formula |
C16H14O |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
phenyl-(4-prop-1-en-2-ylphenyl)methanone |
InChI |
InChI=1S/C16H14O/c1-12(2)13-8-10-15(11-9-13)16(17)14-6-4-3-5-7-14/h3-11H,1H2,2H3 |
InChI Key |
FDTPTOYHJHZGCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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